molecular formula C12H10N2O B14131816 7-Methoxypyrido[1,2-a]benzimidazole

7-Methoxypyrido[1,2-a]benzimidazole

Cat. No.: B14131816
M. Wt: 198.22 g/mol
InChI Key: UBMHTDJHRADLPT-UHFFFAOYSA-N
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Description

7-Methoxypyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles These compounds are characterized by a fused ring system that includes both pyridine and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxypyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of carboxylic acid derivatives and subsequent cyclization reactions . The reaction conditions often involve heating and the use of catalysts such as copper acetate or hypervalent iodine(III) compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxypyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield various functionalized derivatives.

Mechanism of Action

The mechanism of action of 7-Methoxypyrido[1,2-a]benzimidazole involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 7-Methoxypyrido[1,2-a]benzimidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

7-methoxypyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H10N2O/c1-15-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h2-8H,1H3

InChI Key

UBMHTDJHRADLPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C=CC=CC3=N2

Origin of Product

United States

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